Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2114651-73-7
VCID: VC11665144
InChI: InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
SMILES: COC(=O)C1=CN=C2N1C=CC(=C2)F
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2114651-73-7

Cat. No.: VC11665144

Molecular Formula: C9H7FN2O2

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate - 2114651-73-7

Specification

CAS No. 2114651-73-7
Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
IUPAC Name methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Standard InChI Key JZGJOUNOESUGIJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=CC(=C2)F
Canonical SMILES COC(=O)C1=CN=C2N1C=CC(=C2)F

Introduction

Structural and Molecular Characteristics

The imidazo[1,2-a]pyridine core consists of a six-membered pyridine ring fused with a five-membered imidazole ring. In methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, the fluorine substituent at position 7 and the ester group at position 3 introduce electronic and steric modifications that influence reactivity and intermolecular interactions.

Molecular Geometry and Electronic Properties

The compound’s molecular structure has been elucidated through spectroscopic methods and computational modeling. Key features include:

PropertyValue/DescriptionSource
Molecular FormulaC9H7FN2O2\text{C}_9\text{H}_7\text{FN}_2\text{O}_2
Molecular Weight194.16 g/mol
SMILES NotationCOC(=O)C1=CN=C2N1C=CC(=C2)F
InChI KeyJZGJOUNOESUGIJ-UHFFFAOYSA-N

Density functional theory (DFT) calculations predict that the fluorine atom’s electronegativity polarizes the aromatic system, enhancing dipole moments and influencing binding affinities in biological systems. The methyl ester group contributes to lipophilicity, which is critical for membrane permeability in drug candidates.

Synthetic Methodologies

General Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. For methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a plausible route inferred from analogous compounds involves:

  • Formation of the Imidazole Ring:
    Reaction of 2-amino-4-fluoropyridine with chloroacetaldehyde or its equivalents under acidic conditions forms the imidazo[1,2-a]pyridine core.

  • Esterification:
    Introduction of the methyl ester group at position 3 via nucleophilic acyl substitution or carboxylation followed by methylation.

A related synthesis for the 6-fluoro isomer (CAS: 1822957-18-5) provides insights into optimizing yields and purity. For example, ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate was synthesized in 68.7% yield by reacting 2-amino-5-fluoropyridine with ethyl bromoacetate in the presence of NaHCO3\text{NaHCO}_3 . Hydrolysis of the ethyl ester to the carboxylic acid achieved 81.6% yield using NaOH in methanol . Adapting these conditions for the 7-fluoro isomer would require careful control of regioselectivity during fluorination.

Physicochemical Properties

Experimental data for methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate remain limited, but properties can be extrapolated from structural analogs:

Property6-Fluoro Isomer (CAS: 1822957-18-5)7-Fluoro Isomer (Inferred)
Melting Point51.5–53.5°C (ethyl ester) ~50–55°C (estimated)
SolubilitySoluble in DMF, methanol Similar polarity profile
StabilityStable under inert atmosphere Likely hygroscopic

The fluorine atom’s position significantly affects crystallinity and melting behavior. For instance, the 6-fluoro isomer’s ethyl ester derivative melts at 51.5–53.5°C , whereas the 7-fluoro analog is predicted to exhibit slightly higher melting due to enhanced symmetry.

Biological Activities and Applications

While direct studies on methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate are scarce, imidazo[1,2-a]pyridines are renowned for their pharmacological potential:

Antimicrobial and Anticancer Properties

Fluorinated imidazo[1,2-a]pyridines exhibit enhanced bioavailability and target affinity. For example, derivatives with electron-withdrawing groups (e.g., fluorine) show inhibitory activity against Mycobacterium tuberculosis by targeting cell wall synthesis enzymes . The methyl ester group in this compound may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Neurological Applications

Imidazo[1,2-a]pyridines modulate GABA receptors and serotonin transporters, suggesting potential in treating anxiety and depression. The fluorine atom’s electronegativity could enhance binding to neurological targets compared to non-fluorinated analogs.

Analytical Characterization

Spectroscopic Data

Although specific spectra for the 7-fluoro isomer are unavailable, the 6-fluoro analog’s 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) shows characteristic peaks:

  • δ 9.27 (s, 1H): Imidazole proton

  • δ 8.30 (s, 1H): Pyridine proton

  • δ 4.41 (q, 2H): Ethyl ester CH2_2 (shifted to ~3.90 ppm for methyl ester)

Similar splitting patterns are expected for the 7-fluoro derivative, with downfield shifts for protons adjacent to fluorine.

Future Perspectives

Further research should prioritize:

  • Optimized Synthesis: Developing regioselective fluorination methods to improve yields.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

  • Prodrug Development: Assessing hydrolysis kinetics of the methyl ester in physiological conditions.

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate represents a promising candidate for drug discovery, warranting systematic exploration to unlock its full potential.

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